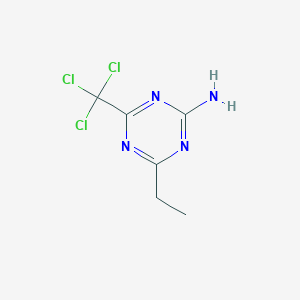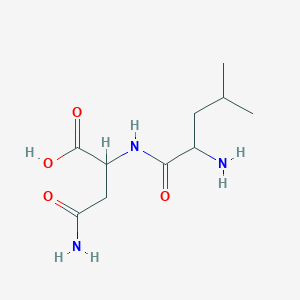
Leucylasparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucylasparagine is a dipeptide composed of the amino acids leucine and asparagine. It is a naturally occurring compound found in various biological systems. The compound plays a significant role in protein synthesis and metabolism, contributing to various physiological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Leucylasparagine can be synthesized through a peptide coupling reaction between leucine and asparagine. The process typically involves the activation of the carboxyl group of leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated leucine then reacts with the amino group of asparagine to form the dipeptide bond.
Industrial Production Methods: In an industrial setting, this compound can be produced using recombinant DNA technology. Microorganisms such as Escherichia coli are genetically engineered to express the enzymes required for the biosynthesis of this compound. The fermentation process is optimized to maximize yield, followed by purification steps to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Leucylasparagine undergoes various chemical reactions, including hydrolysis, oxidation, and peptide bond formation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent amino acids, leucine and asparagine.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of oxidized derivatives.
Peptide Bond Formation: Coupling reagents like DCC or EDC are used to form peptide bonds with other amino acids or peptides.
Major Products Formed:
Hydrolysis: Leucine and asparagine.
Oxidation: Oxidized derivatives of leucine and asparagine.
Peptide Bond Formation: Longer peptide chains or polypeptides.
Wissenschaftliche Forschungsanwendungen
Leucylasparagine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating immune responses and its potential use in drug delivery systems.
Industry: Utilized in the production of peptide-based products, including pharmaceuticals and nutraceuticals.
Wirkmechanismus
Leucylasparagine exerts its effects primarily through its involvement in protein synthesis and metabolism. It acts as a substrate for various enzymes involved in peptide bond formation and hydrolysis. The compound can also modulate cellular signaling pathways by interacting with specific receptors and enzymes, influencing processes such as cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Leucylasparagine is unique due to its specific combination of leucine and asparagine. Similar compounds include other dipeptides such as:
Glycylasparagine: Composed of glycine and asparagine.
Alanylasparagine: Composed of alanine and asparagine.
Valylasparagine: Composed of valine and asparagine.
Compared to these dipeptides, this compound has distinct properties and functions due to the presence of leucine, which is a branched-chain amino acid known for its role in muscle protein synthesis and metabolic regulation.
Eigenschaften
Molekularformel |
C10H19N3O4 |
|---|---|
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
4-amino-2-[(2-amino-4-methylpentanoyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)3-6(11)9(15)13-7(10(16)17)4-8(12)14/h5-7H,3-4,11H2,1-2H3,(H2,12,14)(H,13,15)(H,16,17) |
InChI-Schlüssel |
MLTRLIITQPXHBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


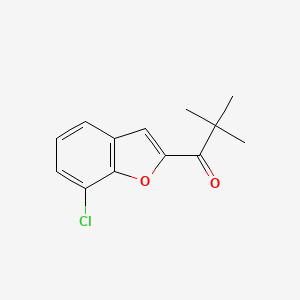

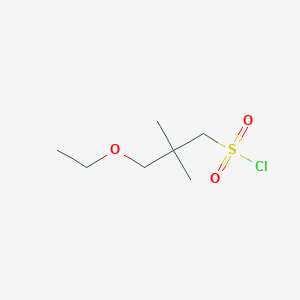

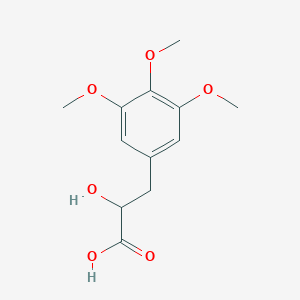
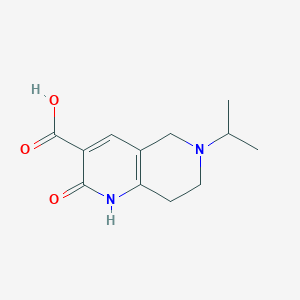
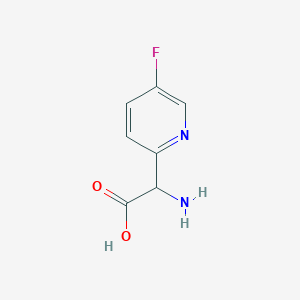
![3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine](/img/structure/B15325820.png)
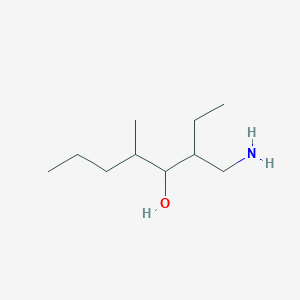
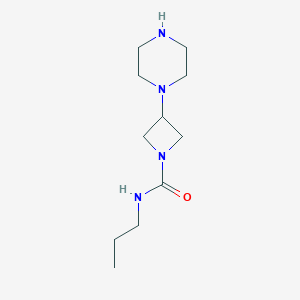
![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15325858.png)


